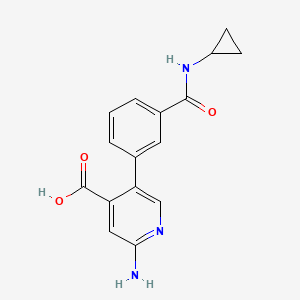

MFCD18318356

Beschreibung

However, the evidence includes methodologies and comparisons for structurally similar compounds, which can guide a general framework for analyzing such substances. For instance, compounds like CAS 918538-05-3 (MDL: MFCD11044885) and CAS 1046861-20-4 (MDL: MFCD13195646) are discussed in detail, with comparisons to analogs based on molecular properties, bioactivity, and synthetic pathways .

Eigenschaften

IUPAC Name |

2-amino-5-[3-(cyclopropylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c17-14-7-12(16(21)22)13(8-18-14)9-2-1-3-10(6-9)15(20)19-11-4-5-11/h1-3,6-8,11H,4-5H2,(H2,17,18)(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALNXWOWAJKNKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=CC(=C2)C3=CN=C(C=C3C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00688226 | |

| Record name | 2-Amino-5-[3-(cyclopropylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00688226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261933-64-5 | |

| Record name | 2-Amino-5-[3-(cyclopropylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00688226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18318356” involves a series of chemical reactions that are carefully controlled to yield the desired product. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield. Common methods include:

Step 1: Initial reaction involving the combination of precursor chemicals under controlled temperature and pressure conditions.

Step 2: Intermediate purification steps to remove by-products and impurities.

Step 3: Final reaction step to produce the target compound, followed by purification and crystallization.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow processes. This ensures consistent quality and high yield. The industrial methods often involve:

Large-scale reactors: To handle the volume of reactants and control the reaction conditions precisely.

Continuous flow processes: To maintain a steady production rate and ensure uniformity in the product.

Analyse Chemischer Reaktionen

Types of Reactions

“MFCD18318356” undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can be reduced using suitable reducing agents to yield reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce simpler hydrocarbon forms.

Wissenschaftliche Forschungsanwendungen

“MFCD18318356” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism by which “MFCD18318356” exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes. The exact mechanism can vary depending on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

While direct data for MFCD18318356 is unavailable, the evidence provides robust examples of how analogous compounds are evaluated. Below is a comparative framework modeled after the evidence, focusing on key parameters:

Table 1: General Comparison Parameters for Heterocyclic and Organoboron Compounds

Key Findings from the Evidence:

Structural Similarity : Compounds with shared cores (e.g., pyrrolo-triazines or boronic acids) often exhibit comparable bioactivity but differ in halogenation or substituent placement, affecting target binding .

Physicochemical Properties: Metrics like TPSA (Topological Polar Surface Area) and Log P influence membrane permeability. For example, CAS 918538-05-3 has a TPSA of 40.46 Ų, suggesting moderate blood-brain barrier penetration , whereas organoboron compounds (e.g., CAS 1046861-20-4) show higher polarity due to boron-oxygen bonds .

Synthetic Pathways : Reactions using palladium catalysts (e.g., Suzuki-Miyaura coupling) or POCl3-mediated cyclization are common for heterocycles, with yields exceeding 90% under optimized conditions .

Limitations and Recommendations

The absence of this compound in the provided evidence highlights the need for further experimental characterization. To address this gap, the following steps are recommended:

Spectral Analysis : NMR and mass spectrometry to confirm molecular structure.

In Silico Modeling : Use tools like SwissADME or Molinspiration to predict ADMET properties .

Biological Assays : Screen against relevant targets (e.g., kinases or CYP enzymes) to establish potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.